molecular formula C12H10ClNO B1339654 2-(3-Chlorophenoxy)aniline CAS No. 76838-73-8

2-(3-Chlorophenoxy)aniline

Cat. No. B1339654
CAS RN: 76838-73-8
M. Wt: 219.66 g/mol
InChI Key: CADLUJRSKCJOCP-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenoxy)aniline” is an organic compound with the CAS Number: 76838-73-8 . It has a molecular weight of 219.67 and its IUPAC name is 2-(3-chlorophenoxy)aniline .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenoxy)aniline” is represented by the linear formula C12H10ClNO . The InChI code for this compound is 1S/C12H10ClNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenoxy)aniline” include a molecular weight of 219.67 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Nephrotoxicity Studies

  • In Vivo and In Vitro Nephrotoxicity Research : 2-(3-Chlorophenoxy)aniline (2-CA) and its monochlorophenyl derivatives have been studied for their nephrotoxic potential in Fischer 344 rats. 2-CA showed a notable decrease in urine volume and elevated blood urea nitrogen (BUN) concentration, highlighting its impact on renal function (Rankin et al., 1986).

Polymer Synthesis and Properties

  • Synthesis of Polyurethane Cationomers : Polyurethane cationomers with anil groups, including derivatives of 2-(3-Chlorophenoxy)aniline, have been synthesized. These materials exhibit fluorescent properties and are investigated for their structure and photochromic mechanisms (Buruianǎ et al., 2005).

Spectroscopic and Theoretical Studies

  • Vibrational, Geometrical, and Electronic Properties : Studies involving infrared spectroscopy and theoretical calculations have been conducted on N-(2-phenoxyethyl)aniline and its derivatives, including 2-(3-Chlorophenoxy)aniline. These studies provide insights into their vibrational behavior and electronic properties (Finazzi et al., 2003).

Degradation and Environmental Impact

  • Degradation by Ozonation and Radiolysis : Research has been conducted on the degradation of 2-chloroaniline, a representative model for chlorinated anilines, in water by various methods including ozonation and photolysis. This work is crucial for understanding the environmental impact and degradation pathways of these compounds (Winarno & Getoff, 2002).

Electrochemical Applications

  • Polymer Synthesis for Solar Cells : Electrochemical synthesis of novel polymers based on 2-(3-Chlorophenoxy)aniline derivatives has been explored. Such polymers have applications in dye-sensitized solar cells, demonstrating significant energy conversion efficiency (Shahhosseini et al., 2016).

properties

IUPAC Name

2-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADLUJRSKCJOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542724
Record name 2-(3-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)aniline

CAS RN

76838-73-8
Record name 2-(3-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76838-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J wun Hwang - 2016 - scholarcommons.sc.edu
Non-covalent aromatic interactions govern many of the unique structures and properties of biological and synthetic molecules. Despite the importance of these interactions, their weak …
Number of citations: 3 scholarcommons.sc.edu

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